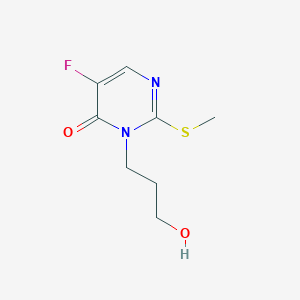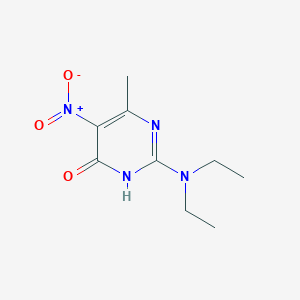![molecular formula C19H21N5O B12911136 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- CAS No. 831226-67-6](/img/structure/B12911136.png)
4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- is a complex organic compound with the molecular formula C20H22N4O This compound is known for its unique structure, which includes a quinazoline core, a morpholine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.
Attachment of the Morpholine Ring: The morpholine ring is attached through an alkylation reaction, where a morpholine derivative reacts with the quinazoline-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the quinazoline, morpholine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the compound.
Aplicaciones Científicas De Investigación
4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-quinazolinamine: A simpler analog with a methyl group instead of the morpholine and pyridine rings.
N-(2-(4-Morpholinyl)ethyl)-2-phenyl-4-quinazolinamine: A similar compound with a phenyl group instead of the pyridine ring.
Uniqueness
4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)- is unique due to its combination of the quinazoline core, morpholine ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
831226-67-6 |
|---|---|
Fórmula molecular |
C19H21N5O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H21N5O/c1-2-6-16-15(5-1)18(21-9-10-24-11-13-25-14-12-24)23-19(22-16)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,22,23) |
Clave InChI |
APYNUQWABJIFAH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)




![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)

![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)


